molecular formula C10H10ClN3O B2501738 2-Chloro-N-(4-methyl-1H-indazol-7-yl)acetamide CAS No. 2249049-70-3

2-Chloro-N-(4-methyl-1H-indazol-7-yl)acetamide

Cat. No. B2501738
CAS RN: 2249049-70-3
M. Wt: 223.66
InChI Key: ROADYOGVUPUPES-UHFFFAOYSA-N
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Description

“2-Chloro-N-(4-methyl-1H-indazol-7-yl)acetamide” is a compound that belongs to the class of organic compounds known as indazoles . Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of indazole derivatives often involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . For example, a Cu (OAc) 2 -catalyzed synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Molecular Structure Analysis

The crystal structure of N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide, C10H10ClN3O, is monoclinic, with a = 4.7273 (7) Å, b = 10.2148 (16) Å, c = 21.283 (3) Å, β = 91.458 (4)° . The indazole moiety (N1–N2/C2–C8) is planar with an r.m.s. deviation from the mean plane of 0.0692 Å .


Chemical Reactions Analysis

Indazole-containing compounds have a wide variety of medicinal applications and have attracted considerable attention from chemists . They are known to undergo various chemical reactions, including reactions under catalyst- and solvent-free conditions, Cu 2 O-mediated cyclization of o -haloaryl- N -tosylhydrazones, Ag-catalyzed nitration–annulation with tert -butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl- hydrazones with montmorillonite K-10 under O 2 atmosphere .


Physical And Chemical Properties Analysis

Indazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Mechanism of Action

The mechanism of action of indazole derivatives can vary widely depending on their specific structure and the biological target they interact with . For example, some indazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Indazole-containing derivatives represent significant pharmacological activities and serve as structural motifs in drug molecules . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . The future directions in this field could involve the development of new synthetic methods and the exploration of their biological activities .

properties

IUPAC Name

2-chloro-N-(4-methyl-1H-indazol-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-6-2-3-8(13-9(15)4-11)10-7(6)5-12-14-10/h2-3,5H,4H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROADYOGVUPUPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NNC2=C(C=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(4-methyl-1H-indazol-7-yl)acetamide

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